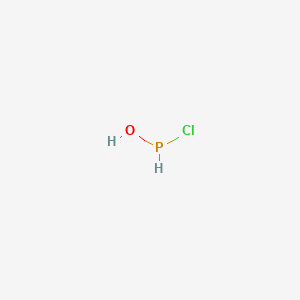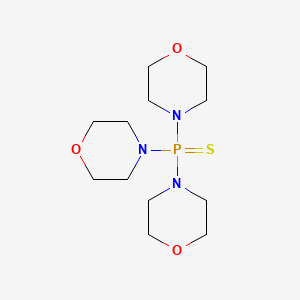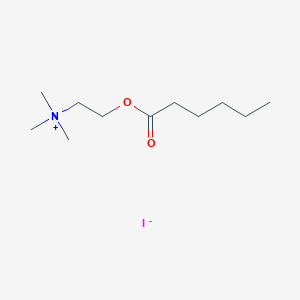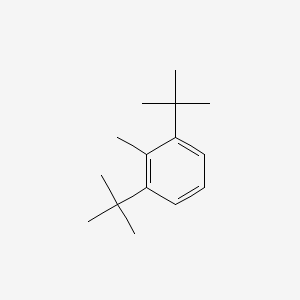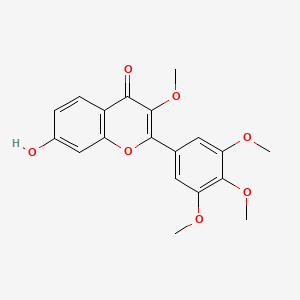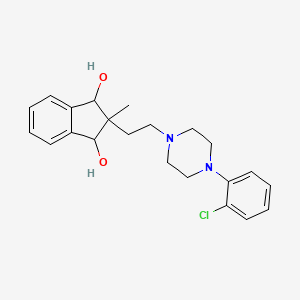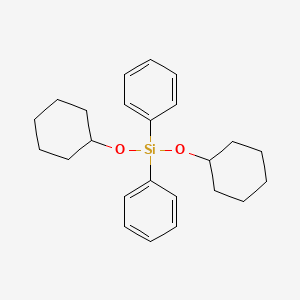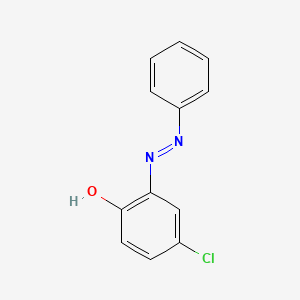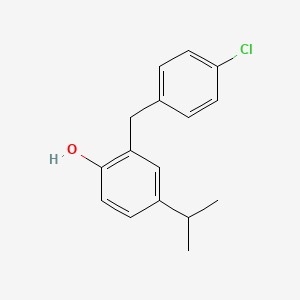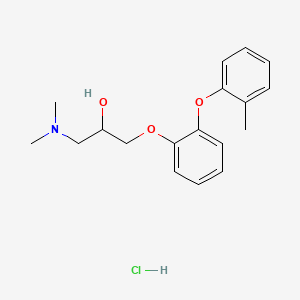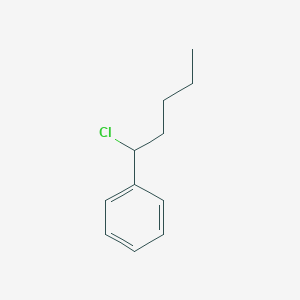
Benzene, (1-chloropentyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-chloropentyl) is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene, (1-chloropentyl) can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chloropentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: In industrial settings, the production of Benzene, (1-chloropentyl) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Types of Reactions:
Substitution Reactions: Benzene, (1-chloropentyl) undergoes electrophilic aromatic substitution reactions. For example, it can react with halogens in the presence of a catalyst to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of Benzene, (1-chloropentyl) can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
- Halogenated derivatives
- Carboxylic acids
- Alkanes
Wissenschaftliche Forschungsanwendungen
Benzene, (1-chloropentyl) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, (1-chloropentyl) involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the 1-chloropentyl group influences the reactivity and orientation of the substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- Benzene, (1-chloroethyl)
- Benzene, (1-chloropropyl)
- Benzene, (1-chlorobutyl)
Comparison: Benzene, (1-chloropentyl) is unique due to the length of its alkyl chain, which affects its physical and chemical properties. Compared to shorter-chain analogs, it has different solubility, boiling point, and reactivity. The longer chain also influences the steric effects in substitution reactions, making it distinct from its shorter-chain counterparts .
Eigenschaften
CAS-Nummer |
27059-47-8 |
|---|---|
Molekularformel |
C11H15Cl |
Molekulargewicht |
182.69 g/mol |
IUPAC-Name |
1-chloropentylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI-Schlüssel |
OSOLHARQJQEMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


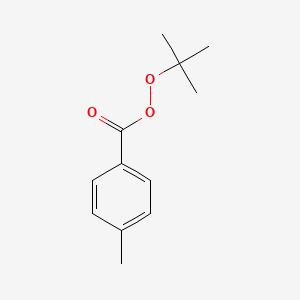
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
